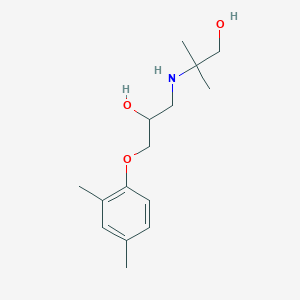
N-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-ethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-ethylethanamine is a complex organic compound that features a benzyloxyphenyl group, an oxadiazole ring, and an ethylethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-ethylethanamine typically involves multiple steps. One common route includes the formation of the oxadiazole ring through the cyclization of appropriate precursors. The benzyloxyphenyl group can be introduced via a nucleophilic substitution reaction, and the final product is obtained by coupling the intermediate with N-ethylethanamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyloxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the oxadiazole ring can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-ethylethanamine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-ethylethanamine involves its interaction with specific molecular targets. The benzyloxyphenyl group may interact with hydrophobic pockets in proteins, while the oxadiazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-ethylethanamine
- N-((3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-ethylethanamine
- N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-ethylethanamine
Uniqueness
N-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-ethylethanamine is unique due to the presence of the benzyloxy group, which can enhance its hydrophobic interactions and potentially improve its binding affinity to certain molecular targets. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
IUPAC Name |
N-ethyl-N-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-23(4-2)14-19-21-20(22-25-19)17-10-12-18(13-11-17)24-15-16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZXUZVOYBHVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NC(=NO1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine](/img/structure/B2738797.png)
![2-{[1-(Pyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2738801.png)
![1'-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2738802.png)
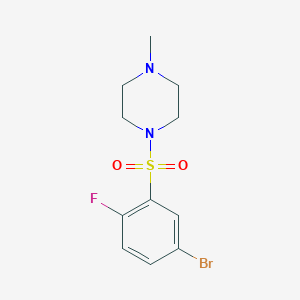
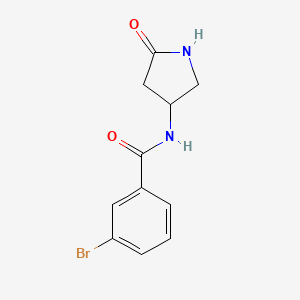

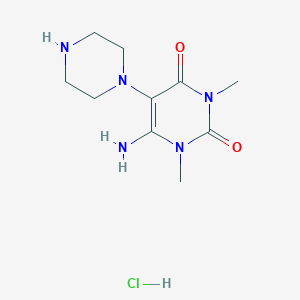
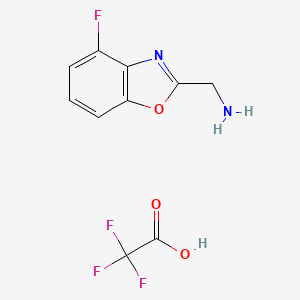
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone](/img/structure/B2738811.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isoxazole-5-carboxamide](/img/structure/B2738813.png)


